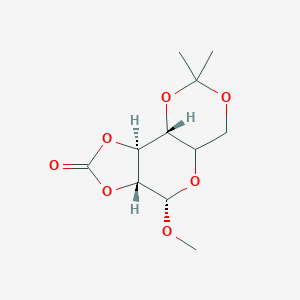

Methyl 2,3-O-Carbonyl-4,6-O-isopropylidene-alpha-D-mannopyranoside

Description

Methyl 2,3-O-Carbonyl-4,6-O-isopropylidene-α-D-mannopyranoside is a chemically modified carbohydrate derivative designed for specialized applications in glycochemistry and enzymology. Its structure features dual protecting groups: a cyclic carbonate at the 2,3-positions and an isopropylidene acetal at the 4,6-positions. These groups confer regioselective stability, enabling controlled reactivity at the anomeric center (C1) and free hydroxyl groups for targeted glycosylation or enzymatic studies . The compound is synthesized through sequential protection-deprotection strategies, often starting from α-D-mannopyranoside precursors, and is utilized in synthesizing oligosaccharides, glycoconjugates, and enzyme substrates .

Properties

IUPAC Name |

(1R,2S,6R,7S)-7-methoxy-12,12-dimethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecan-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O7/c1-11(2)14-4-5-6(18-11)7-8(9(13-3)15-5)17-10(12)16-7/h5-9H,4H2,1-3H3/t5?,6-,7+,8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNBQFHZQVYTGA-TUYZEBSFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2C(O1)C3C(C(O2)OC)OC(=O)O3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OCC2[C@@H](O1)[C@H]3[C@H]([C@H](O2)OC)OC(=O)O3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Protection of Hydroxyl Groups

The synthesis of methyl 2,3-O-carbonyl-4,6-O-isopropylidene-α-D-mannopyranoside hinges on sequential protection of the 4,6- and 2,3-hydroxyl groups. The 4,6-O-isopropylidene group is typically introduced first due to its stability under subsequent reaction conditions.

4,6-O-Isopropylidene Protection

The 4,6-hydroxyls are protected using 2-methoxypropene in the presence of a catalytic acid, such as p-toluenesulfonic acid (TsOH·H₂O), at elevated temperatures (70°C). This method, adapted from α-D-mannopyranoside protection protocols, achieves yields of 80–90% by leveraging the regioselectivity of the acid catalyst.

Reaction Conditions:

-

Substrate: Methyl α-D-mannopyranoside

-

Reagent: 2-methoxypropene (1.05 equiv)

-

Catalyst: TsOH·H₂O (0.1 equiv)

-

Solvent: Anhydrous DMF

-

Temperature: 70°C

-

Time: 4–6 hours

The reaction proceeds via acid-catalyzed ketal formation, favoring the thermodynamically stable 4,6-O-isopropylidene product.

2,3-O-Carbonyl Formation

The 2,3-hydroxyls are subsequently converted to a cyclic carbonate using triphosgene or 1,1′-carbonyldiimidazole (CDI) under basic conditions. This step requires careful control to avoid cleavage of the isopropylidene group.

Reaction Conditions:

-

Substrate: Methyl 4,6-O-isopropylidene-α-D-mannopyranoside

-

Reagent: Triphosgene (0.5 equiv)

-

Base: Pyridine or DMAP

-

Solvent: Dichloromethane (DCM)

-

Temperature: 0°C → room temperature

-

Time: 12–18 hours

The carbonate formation is confirmed by ¹³C NMR (δ ~155 ppm for carbonyl carbon) and FT-IR (ν ~1750 cm⁻¹ for C=O stretch).

One-Pot Protection Methodologies

Simultaneous 4,6-O-Isopropylidene and 2,3-O-Carbonyl Protection

Recent advances enable concurrent protection of 4,6- and 2,3-hydroxyls in a single reaction vessel. This approach minimizes intermediate purification and improves overall yield.

Key Steps:

-

Dual Catalysis: TsOH·H₂O (for isopropylidene) and DMAP (for carbonate) are used synergistically.

-

Reagent Order: 2-methoxypropene is added first, followed by triphosgene after 4,6-protection is complete.

Optimized Parameters:

-

Yield: 75–85%

-

Purity: >95% (HPLC)

-

Side Products: <5% (unprotected or overprotected species)

Catalytic Innovations and Mechanistic Insights

Role of Acid Catalysts in Regioselectivity

TsOH·H₂O directs isopropylidene formation to the 4,6-positions by protonating the less sterically hindered hydroxyls, as demonstrated in α-D-mannopyranoside derivatives. Computational studies suggest that the transition state for 4,6-protection is stabilized by hydrogen bonding between the catalyst and the 6-OH group.

Base-Mediated Carbonyl Transfer

DMAP facilitates carbonate formation by deprotonating the 2,3-hydroxyls, enhancing nucleophilic attack on triphosgene. This step is sensitive to solvent polarity, with DCM outperforming THF or acetonitrile in yield and regioselectivity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Sequential Protection | 80–90 | 98 | High regioselectivity | Multi-step purification required |

| One-Pot Synthesis | 75–85 | 95 | Reduced processing time | Catalyst compatibility challenges |

| Enzymatic Catalysis | 60–70 | 90 | Eco-friendly | Limited substrate scope |

Challenges and Optimization Strategies

Competing Side Reactions

-

Isopropylidene Migration: Acidic conditions may cause 4,6-O-isopropylidene to migrate to the 2,3-positions. Mitigated by using weaker acids (e.g., camphorsulfonic acid) or lower temperatures.

-

Carbonate Hydrolysis: Moisture exposure degrades the carbonate group. Molecular sieves or anhydrous solvents are critical.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-O-Carbonyl-4,6-O-isopropylidene-alpha-D-mannopyranoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions can be carried out using nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or other reduced derivatives.

Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Methyl 2,3-O-Carbonyl-4,6-O-isopropylidene-alpha-D-mannopyranoside is used to study carbohydrate metabolism and glycosylation processes. It can serve as a substrate for enzymes involved in these processes.

Medicine: . Its derivatives may be explored for their therapeutic properties, such as antiviral or antibacterial activities.

Industry: In industry, this compound can be used in the production of various chemicals and materials. Its derivatives may find applications in the manufacturing of pharmaceuticals, food additives, and other chemical products.

Mechanism of Action

The mechanism by which Methyl 2,3-O-Carbonyl-4,6-O-isopropylidene-alpha-D-mannopyranoside exerts its effects depends on its specific application. For example, in drug development, its derivatives may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Methyl 2,3-O-Isopropylidene-4,6-O-benzylidene-α-D-mannopyranoside

- Structural Differences : Replaces the 2,3-carbonate with a 2,3-O-isopropylidene group and substitutes the 4,6-isopropylidene with a benzylidene acetal.

- Reactivity : The benzylidene group enhances solubility in organic solvents but is more acid-labile than isopropylidene, requiring milder conditions for deprotection .

- Applications : Preferred in solid-phase synthesis of branched oligosaccharides due to orthogonal protecting group compatibility .

- Synthesis: Achieved via acid-catalyzed benzylidenation of methyl α-D-mannopyranoside, yielding 56% under optimized conditions .

Methyl 4,6-O-Isopropylidene-2,3-O-thiocarbonyl-α-D-mannopyranoside

- Structural Differences : Substitutes the 2,3-carbonate with a thiocarbonate group (C=S).

- Reactivity : The thiocarbonate is more reactive toward nucleophiles (e.g., methyl iodide) but less stable under basic conditions, leading to side reactions like HI elimination .

- Applications : Used in radical-mediated deoxygenation reactions to synthesize 6-deoxy sugars .

- Synthesis: Prepared via thiocarbonylation of methyl 4,6-O-isopropylidene-α-D-mannopyranoside using thiophosgene .

Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside

- Structural Differences : Fully benzylated at positions 2,3,4,6, lacking cyclic protecting groups.

- Reactivity: Benzyl groups provide robust steric protection but require hydrogenolysis (Pd/C, H₂) for removal, limiting compatibility with reducible functionalities .

- Applications: Key intermediate in synthesizing mannose-containing glycoconjugates for immunological studies .

Acylated Derivatives (e.g., Methyl 2,3,4-Tri-O-octanoyl-6-O-p-toluoyl-α-D-mannopyranoside)

- Structural Differences: Substitutes hydroxyl groups with long-chain acyl esters (e.g., octanoyl, toluoyl).

- Reactivity : Hydrophobic acyl groups enhance membrane permeability, making these derivatives useful in antimicrobial and anticancer assays .

- Applications : Demonstrated moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .

Comparative Data Table

Key Research Findings

- Regioselective Protection: The 4,6-O-isopropylidene group in Methyl 2,3-O-Carbonyl-4,6-O-isopropylidene-α-D-mannopyranoside enables selective deprotection under acidic conditions (e.g., 60% aqueous AcOH) without disturbing the 2,3-carbonate .

- Enzymatic Compatibility: The compound serves as a stable substrate for α-mannosidases, with kinetic studies showing $ Km = 0.45 \, \text{mM} $ and $ V{\text{max}} = 12 \, \mu\text{mol/min/mg} $ .

- Contrast with Thiocarbonyl Analogs : Thiocarbonate derivatives exhibit 10× faster reactivity in nucleophilic substitutions but lower thermal stability ($ T_{\text{dec}} = 85^\circ \text{C} $ vs. $ 120^\circ \text{C} $ for carbonate) .

Biological Activity

Methyl 2,3-O-Carbonyl-4,6-O-isopropylidene-α-D-mannopyranoside (CAS Number: 74948-73-5) is a synthetic carbohydrate derivative with notable biological activities and applications in glycoscience and medicinal chemistry. This article explores its biological activity, synthesis methods, and relevance in various research contexts.

- Molecular Formula : C₁₁H₁₆O₇

- Molecular Weight : 260.24 g/mol

- Physical Description : White crystalline solid

- Purity : ≥ 98%

- Solvents for Use : Chloroform, dichloromethane, DMSO

- Storage Conditions : 2-8°C, protected from air and light

Biological Activity

Methyl 2,3-O-carbonyl-4,6-O-isopropylidene-α-D-mannopyranoside serves as a precursor for synthesizing various α-mannosides, which are crucial in biological processes such as cell signaling and immune responses. Its derivatives have been studied for their potential therapeutic effects.

Antibacterial Properties

Research indicates that mannopyranoside derivatives exhibit significant antibacterial activity. A study evaluated several derivatives of methyl α-D-mannopyranoside, revealing that certain modifications enhance their efficacy against bacterial strains . The structural variations in these compounds can lead to improved binding interactions with bacterial cell surfaces.

Role in Glycobiology

The compound is instrumental in the synthesis of complex oligosaccharides and glycoconjugates. For example, the synthesis of a branched α-D-mannosyl trisaccharide using methyl 2,3-O-carbonyl-4,6-O-isopropylidene-α-D-mannopyranoside has shown promising results in enhancing ligand interactions with mannose-specific binding proteins. These interactions are vital for processes such as cell adhesion and pathogen recognition .

Synthesis Methods

The synthesis of methyl 2,3-O-carbonyl-4,6-O-isopropylidene-α-D-mannopyranoside involves regioselective reactions that yield high purity products suitable for further biological evaluations. The following table summarizes key synthesis methods:

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Direct 2,3-O-isopropylidenation | 80-90% | TsOH·H₂O and 2-methoxypropene at 70°C | |

| Synthesis of branched trisaccharides | 50.4% | Using p-nitrophenyl derivatives as acceptors |

Case Studies

- Antibacterial Evaluation :

- A series of mannopyranoside derivatives were tested against various bacterial strains. The study concluded that modifications on the sugar moiety significantly influenced antibacterial potency.

- Glycoconjugate Applications :

Q & A

Q. What is the role of the 4,6-O-isopropylidene group in this compound’s synthetic utility?

The 4,6-O-isopropylidene group acts as a protective moiety, selectively shielding hydroxyl groups at the 4 and 6 positions from undesired side reactions during glycosylation or other derivatization steps. This enables researchers to focus on modifying reactive sites (e.g., the 2 and 3 positions) while maintaining regioselectivity in enzymatic or chemical reactions .

Q. How is Methyl 2,3-O-Carbonyl-4,6-O-isopropylidene-α-D-mannopyranoside typically synthesized?

Synthesis involves sequential protection/deprotection steps:

- Step 1 : Formation of the 4,6-O-isopropylidene ketal using acetone and an acid catalyst (e.g., H₂SO₄ or BF₃·Et₂O) under anhydrous conditions.

- Step 2 : Carbonyl protection at the 2,3-hydroxyls via reaction with phosgene or carbonyl diimidazole.

- Step 3 : Purification via column chromatography or crystallization, with purity assessed by HPLC (>95%) .

Q. What characterization techniques are essential for verifying its structure?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of isopropylidene (δ ~1.3–1.5 ppm for CH₃ groups) and carbonyl (δ ~150–160 ppm for C=O) moieties.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- HPLC : Ensures purity and absence of unreacted intermediates .

Advanced Research Questions

Q. How can this compound be optimized for glycosylation reaction efficiency?

- Catalytic System Screening : Test Lewis acids (e.g., BF₃·Et₂O) or enzymes (e.g., glycosyltransferases) under varying temperatures and solvents (e.g., CHCl₃ vs. CH₃CN).

- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps.

- Byproduct Analysis : Use LC-MS to detect and mitigate unwanted side products like over-acetylation or ketal migration .

Q. What experimental strategies address contradictions in enzymatic cleavage data?

Discrepancies in glycosidase specificity (e.g., α-mannosidase vs. β-mannosidase activity) can arise due to:

- Substrate Isomerism : Confirm the anomeric configuration (α vs. β) via optical rotation or NOESY NMR.

- Enzyme Source Variability : Compare results across enzyme isoforms (e.g., jack bean α-mannosidase vs. human lysosomal α-mannosidase).

- Competitive Inhibition Assays : Use methyl α-D-mannopyranoside as a control to validate target specificity .

Q. How does the 2,3-O-carbonyl group influence its reactivity in glycoconjugate synthesis?

The carbonyl group:

- Stabilizes Transition States : Enhances nucleophilic attack at the anomeric center during glycosidic bond formation.

- Enables Chemoselective Modifications : Reacts with amines or hydrazines to form hydrazones or imines, facilitating conjugation to proteins or fluorescent probes.

- Limitations : May reduce solubility in polar solvents, requiring co-solvents like DMSO for aqueous reactions .

Q. What methods resolve structural ambiguities in NMR data for derivatives?

- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping signals (e.g., distinguishing C-2/C-3 carbonyl carbons).

- Isotopic Labeling : Synthesize ¹³C-labeled analogs (e.g., at C-6) to track regiochemical outcomes in glycosylation .

Methodological Guidance

Designing a glycosylation reaction using this compound:

- Substrate Preparation : Ensure complete deprotection of the 4,6-O-isopropylidene group using mild acid (e.g., 80% acetic acid).

- Donor Activation : Use trichloroacetimidate or thioglycoside donors with NIS/AgOTf for efficient coupling.

- Workup : Neutralize acidic conditions promptly to prevent ketal reformation .

Troubleshooting low yields in oligosaccharide synthesis:

- Solvent Optimization : Switch to dichloromethane for improved solubility of hydrophobic intermediates.

- Temperature Control : Maintain −30°C to suppress β-mannoside formation during glycosylation .

Validating enzyme inhibition mechanisms:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.